molecular formula C15H14BrN B8246401 4-Bromo-9,9-dimethyl-9,10-dihydroacridine

4-Bromo-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B8246401
M. Wt: 288.18 g/mol
InChI Key: AJRYOJVEASEYFD-UHFFFAOYSA-N
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Description

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C15H14BrN and a molecular weight of 288.18 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry and biology.

Scientific Research Applications

4-Bromo-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine typically involves the bromination of 9,9-dimethyl-9,10-dihydroacridine. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9-dimethyl-9,10-dihydroacridine
  • 9,9-Dimethyl-9,10-dihydroacridine

Uniqueness

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific bromination at the 4-position, which imparts distinct chemical and physical properties. This selective bromination allows for targeted chemical modifications and applications that are not possible with other similar compounds .

Properties

IUPAC Name

4-bromo-9,9-dimethyl-10H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYOJVEASEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 3
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 4
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 5
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 6
4-Bromo-9,9-dimethyl-9,10-dihydroacridine

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